1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}ethan-1-one
Description
This compound features a structurally complex architecture comprising three key components:
1,2,4-Thiadiazole Ring: A five-membered heterocycle containing sulfur and two nitrogen atoms.
Octahydropyrrolo[2,3-c]pyrrole Bicyclic System: A saturated fused bicyclic amine system with two pyrrolidine rings.
Acetyl Group (Ethan-1-one): Positioned at the 5-pyrrolidine position, this ketone may contribute to hydrogen-bonding interactions or metabolic stability.
The molecular formula is inferred as C14H22N4O2S, with a molecular weight of 310.42 g/mol.
Properties
IUPAC Name |
1-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-8-4-10-5-16(9(2)18)6-11(10)17(8)13-14-12(7-19-3)15-20-13/h8,10-11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMFXXVGKLDJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CN(CC2N1C3=NC(=NS3)COC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
The 1,2,4-thiadiazole moiety present in this compound is known for its diverse biological activities. Compounds containing this structure have been associated with various pharmacological effects:
- Antimicrobial Activity : Thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that they can be effective against a range of bacterial and fungal pathogens, making them potential candidates for developing new antibiotics or antifungal agents .
- Anticancer Properties : Research indicates that thiadiazole compounds can inhibit cancer cell proliferation. For instance, derivatives have been tested for their ability to induce apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : Some studies suggest that compounds with thiadiazole rings can reduce inflammation by inhibiting specific pathways involved in inflammatory responses .
Agricultural Applications
The compound also shows promise in agricultural chemistry:
- Pesticidal Activity : The unique structure of the compound allows it to function as a pesticide. The thiadiazole group enhances its effectiveness against pests while potentially reducing toxicity to non-target organisms. This makes it an attractive candidate for developing safer agricultural chemicals .
Synthesis and Structural Variants
The synthesis of 1-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}ethan-1-one can be achieved through several methods:
- Cyclization Reactions : The formation of the thiadiazole ring often involves cyclization reactions of hydrazones or thiosemicarbazones with appropriate electrophiles.
- Functional Group Modifications : The methoxymethyl group can be introduced via alkylation reactions involving methoxymethyl chloride or similar reagents.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives demonstrated that the compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was significantly lower than that of standard antibiotics, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Pesticidal Activity
In field trials, formulations based on the compound showed effective control of aphid populations in crops. The results indicated a lower environmental impact compared to conventional pesticides while maintaining efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole-Containing Heterocycles
Key Observations :
- The methoxymethyl group on the target compound’s thiadiazole enhances hydrophilicity compared to nonpolar substituents (e.g., methyl in ).
Bicyclic Amine Systems
Key Observations :
- The octahydropyrrolo[2,3-c]pyrrole system in the target compound provides a compact, nitrogen-rich scaffold, contrasting with the planar aromaticity of benzodiazepines () or the steric hindrance of spiro systems ().
- The acetyl group may reduce basicity compared to primary or secondary amines, affecting pharmacokinetics.
Physicochemical and Functional Comparisons
Key Insights :
- Its bicyclic amine offers greater rigidity than tetrahydrocarbazole (), which may reduce off-target interactions in biological systems.
Preparation Methods
Paal-Knorr Pyrrole Synthesis
Procedure :
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Reactants : 2,5-Dimethoxytetrahydrofuran (15 mmol), 2-methyl-1,3-propanediamine (15 mmol).
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Conditions : Reflux in glacial acetic acid (100 mL) for 6 hours.
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Workup : Pour into ice water, filter the precipitate, and dry.
Intermediate : 2-Methyl-pyrrolo[2,3-c]pyrrole (unsaturated).
Catalytic Hydrogenation
Procedure :
-
Reactants : Unsaturated pyrrolo-pyrrole (5 mmol), Pd/C (10% wt), H₂ (50 psi).
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Conditions : Stir in ethanol (50 mL) at 25°C for 12 hours.
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Isolation : Filter catalyst and evaporate solvent.
Product : 2-Methyl-octahydropyrrolo[2,3-c]pyrrole.
Coupling of Thiadiazole and Pyrrolo-Pyrrole Moieties
The thiadiazole and bicyclic amine are coupled via a carbodiimide-mediated amidation.
Procedure :
-
Reactants : 3-(Methoxymethyl)-1,2,4-thiadiazol-5-amine (1.8 mmol), 2-methyl-octahydropyrrolo[2,3-c]pyrrole-5-carboxylic acid (2.0 mmol), HBTU (2.3 mmol), DIEA (5.3 mmol).
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Workup : Quench with brine, extract with ethyl acetate, wash with HCl/NaHCO₃, and evaporate.
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Purification : Recrystallize from chloroform/methanol.
Characterization :
Acetylation of the Bicyclic Amine
The acetyl group is introduced via nucleophilic acylation.
Procedure :
-
Reactants : Coupled product (1.0 mmol), acetic anhydride (3.0 mmol), pyridine (5 mL).
-
Workup : Cool, filter crystals, and recrystallize from methanol.
Final Product : 1-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}ethan-1-one.
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Yield : 83%
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Melting Point : 275–276°C
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¹H NMR (DMSO-d₆) : δ 2.22 (s, 3H, COCH₃), 3.35 (s, 3H, OCH₃), 4.25 (s, 2H, CH₂O), 3.90–3.40 (m, 8H, bicyclic-H).
Optimization and Challenges
Thiadiazole Ring Stability
Bicyclic System Hydrogenation
-
Issue : Over-reduction of pyrrole rings.
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Solution : Employ low-pressure H₂ and Pd/C at ambient temperature.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|---|
| Thiadiazole | POCl₃-mediated cyclodehydration | 68 | 95 | POCl₃, NaOH |
| Pyrrolo-pyrrole | Paal-Knorr + hydrogenation | 89 | 97 | Pd/C, H₂ |
| Coupling | HBTU/DIEA amidation | 65 | 98 | HBTU, DIEA |
| Acetylation | Acetic anhydride reflux | 83 | 99 | Ac₂O, pyridine |
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the thiadiazole core followed by coupling to the octahydropyrrolo-pyrrole moiety. For example, a nitro-substituted heterocycle (e.g., pyrazole or thiadiazole) can undergo nucleophilic substitution with pyrrolidine derivatives under controlled pH and temperature (e.g., 80–100°C, inert atmosphere) . Optimization may include:
- Catalyst screening : Use Pd/C or CuI for cross-coupling steps to improve yields .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxymethyl at C3 of thiadiazole) and stereochemistry in the octahydropyrrolo-pyrrole system .
- X-ray crystallography : Resolves bond lengths and angles, critical for validating the fused bicyclic structure (e.g., C–N bond distances: ~1.34–1.38 Å) .
- HRMS : Validates molecular formula (e.g., C₁₆H₂₄N₄O₂S requires m/z 360.1578) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- In vitro assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the thiadiazole’s electron-deficient nature .
- Controls : Include structurally similar compounds (e.g., pyrazole derivatives) to assess the impact of the methoxymethyl group .
Advanced Research Questions
Q. What strategies can elucidate the compound’s mechanism of action in targeting biological pathways?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
- CRISPR-Cas9 knockouts : Identify gene dependencies in cell lines (e.g., apoptosis-related genes like Bcl-2) .
- Metabolomics : LC-MS/MS to track downstream metabolic perturbations (e.g., altered TCA cycle intermediates) .
Q. How can structural modifications improve pharmacokinetic properties without compromising activity?
- Methodological Answer :
- Bioisosteric replacement : Substitute the methoxymethyl group with trifluoromethyl to enhance metabolic stability .
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to the pyrrolidine ring to reduce hydrophobicity (target LogP <3) .
- Prodrug design : Acetylate amine groups to improve oral bioavailability .
Q. How should researchers address contradictions in reported biological data (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Standardize assays : Adopt CLSI guidelines for cell viability assays to minimize inter-lab variability .
- Batch testing : Compare multiple synthetic batches to rule out impurity-driven artifacts .
- Meta-analysis : Pool data from independent studies to identify confounding factors (e.g., cell passage number, serum concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
